molecular formula C8H10ClN B2718164 4-Chloro-3,5-dimethylaniline CAS No. 51719-61-0

4-Chloro-3,5-dimethylaniline

Cat. No.: B2718164
CAS No.: 51719-61-0
M. Wt: 155.63
InChI Key: MSICOAYELJUIIN-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 4th position are replaced by a chlorine atom and at the 3rd and 5th positions by methyl groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylaniline followed by reduction. The nitration step introduces a nitro group at the 4th position, which is then reduced to an amine group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step synthesis process. This typically involves the chlorination of 3,5-dimethylaniline using chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 4-chloro-3,5-dimethylcyclohexylamine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Oxidation: 4-Chloro-3,5-dimethylquinone.

    Reduction: 4-Chloro-3,5-dimethylcyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    3,5-Dimethylaniline: Lacks the chlorine atom at the 4th position.

    4-Chloroaniline: Lacks the methyl groups at the 3rd and 5th positions.

    2-Chloro-3,5-dimethylaniline: Chlorine atom is at the 2nd position instead of the 4th.

Uniqueness: 4-Chloro-3,5-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSICOAYELJUIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51719-61-0
Record name 4-chloro-3,5-dimethylaniline
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